molecular formula C13H16N2O5 B2633748 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate CAS No. 868679-43-0

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate

Cat. No. B2633748
CAS RN: 868679-43-0
M. Wt: 280.28
InChI Key: XVPHFQHVCBTTOL-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

  • Synthesis and Molecular Structure : A study by Volkov et al. (2007) involved the synthesis of 4-nitro derivatives, including compounds related to the one , and their molecular structures were analyzed using X-ray structural analysis (Volkov et al., 2007).

  • Antibacterial Activity : El-Haggar et al. (2015) synthesized novel nitro-derivatives of pyridine, similar to the compound of interest, and evaluated their antibacterial activity. One of the derivatives showed promising activity against various bacterial strains (El-Haggar et al., 2015).

  • Spectroscopic Analysis : Cetina et al. (2010) synthesized and analyzed pyridine derivatives using spectroscopic methods. This study provides insights into the optical properties of such compounds (Cetina et al., 2010).

  • Crystal and Molecular Structures : Kucharska et al. (2013) determined the crystal and molecular structures of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, providing valuable information on the structural properties of similar nitro-pyridine derivatives (Kucharska et al., 2013).

  • Microwave-Assisted Synthesis and Anticancer Activity : Hadiyal et al. (2020) proposed a microwave-assisted synthesis method for polysubstituted pyran derivatives, which were then evaluated for anticancer activity. This study might offer insights into potential applications of similar compounds in cancer research (Hadiyal et al., 2020).

  • Pyridone Substituted Phthalocyanines : Abdurrahmanoğlu et al. (2018) used a similar pyridine derivative to prepare novel phthalocyanines, exploring their photophysico-chemical properties and potential applications in materials science (Abdurrahmanoğlu et al., 2018).

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-8-6-10(12(15(18)19)13(17)14-8)20-11(16)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPHFQHVCBTTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate

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